(4-sulfophenyl)mercury
CAS No.: 17014-79-8
Cat. No.: VC21057446
Molecular Formula: C6H5HgO3S
Molecular Weight: 357.76 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 17014-79-8 |
---|---|
Molecular Formula | C6H5HgO3S |
Molecular Weight | 357.76 g/mol |
IUPAC Name | (4-sulfophenyl)mercury |
Standard InChI | InChI=1S/C6H5O3S.Hg/c7-10(8,9)6-4-2-1-3-5-6;/h2-5H,(H,7,8,9); |
Standard InChI Key | KQAOIKIZSJJTII-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1S(=O)(=O)O)[Hg] |
Canonical SMILES | C1=CC(=CC=C1S(=O)(=O)O)[Hg] |
Introduction
Chemical Identity and Structure
(4-Sulfophenyl)mercury represents an organometallic compound where mercury is bonded to a phenyl group substituted with a sulfonic acid functional group at the para (4) position. This unique structure combines the properties of mercury with those of sulfonated organic compounds, making it relevant in various chemical and biological contexts .
Basic Structural Information
The compound exists in several forms, including as a hydrate, with the following key identifiers:
Property | Value |
---|---|
CAS Number | 89640-49-3 (hydrate) , 17781-34-9 (non-hydrate) |
Molecular Formula | C₆H₇HgO₄S |
Molecular Weight | 375.77200 g/mol |
Exact Mass | 376.97700 |
PSA (Polar Surface Area) | 71.98000 |
LogP | 1.70130 |
The chemical structure features a mercury atom directly bonded to a benzene ring with a sulfonic acid group (SO₃H) at the para position, creating a compound with both organometallic and acid functionalities.
Synonyms and Alternative Nomenclature
The compound is known by several names in scientific literature, including:
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Hydroxy(4-sulfophenyl)mercury
This variety of names reflects different aspects of its structure and the historical development of organomercury compound nomenclature.
Physical and Chemical Properties
The physical and chemical properties of (4-sulfophenyl)mercury are influenced by both its organometallic nature and the presence of the sulfonic acid group.
Physical Properties
Many of the physical properties of (4-sulfophenyl)mercury remain poorly documented in the scientific literature, as indicated by the prevalence of "N/A" entries in databases:
Property | Value |
---|---|
Physical State | Solid (inferred) |
Density | N/A |
Melting Point | N/A |
Boiling Point | N/A |
Flash Point | N/A |
Chemical Properties
The chemical behavior of (4-sulfophenyl)mercury is influenced by both the mercury-carbon bond and the sulfonic acid group:
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The mercury-carbon bond provides organometallic reactivity typical of arylmercury compounds.
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The sulfonic acid group contributes water solubility and acid-base properties.
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As with other organomercury compounds, it likely exhibits characteristics such as susceptibility to cleavage by strong reducing agents and electrophilic reagents .
The presence of the sulfophenyl moiety gives this compound unique solubility characteristics compared to other organomercury compounds, typically making it more soluble in water than non-sulfonated analogs.
Applications and Uses
(4-Sulfophenyl)mercury has several applications across different scientific and analytical fields.
Research Applications
The compound is primarily used as a reagent for experiments and research purposes . Its unique structure combining mercury with a sulfonated organic group makes it valuable for specific chemical investigations.
Electrochemical Applications
One significant application area is in electrochemistry:
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The compound has been studied using polarographic and voltammetric methods at mercury electrodes .
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It may be used in the investigation of electrochemical behavior of porphyrins, specifically meso-tetrakis(4-sulfophenyl)porphyrin .
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The electrochemical properties make it useful in analytical chemistry applications.
Analytical Applications
The compound may serve as a reference material or standard in analytical techniques for:
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Mercury speciation analysis
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Environmental monitoring of mercury compounds
Analytical Detection and Quantification
Several analytical methods can be employed for the detection and quantification of (4-sulfophenyl)mercury and related organomercury compounds.
Electrochemical Methods
Electrochemical techniques are particularly useful for analyzing (4-sulfophenyl)mercury:
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Differential pulse polarography can be used to study the electrochemical oxidation behavior at mercury electrodes .
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Voltammetric methods have been applied to investigate the compound's behavior in various pH conditions .
The electroactivity of the compound makes these methods sensitive and selective for its determination.
Mercury Isotope Analysis
Advanced techniques involving mercury isotope analysis can be used to trace the environmental behavior and transformations of mercury compounds:
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Mass-dependent and mass-independent mercury isotope fractionation studies can help trace processes involving mercury compounds .
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Such analyses can provide insights into the environmental fate of mercury compounds, including (4-sulfophenyl)mercury.
Comparison with Related Mercury Compounds
(4-Sulfophenyl)mercury belongs to a larger family of organomercury compounds, with distinct properties compared to similar structures.
Structural Analogs
Several structural relatives of (4-sulfophenyl)mercury have been documented:
The addition of the sulfonic acid group at the para position distinguishes (4-sulfophenyl)mercury from simpler organomercury compounds by enhancing water solubility and introducing acid-base properties.
Functional Comparison
The functional properties of (4-sulfophenyl)mercury compared to other mercury compounds relate to:
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Solubility: The sulfonic acid group increases water solubility compared to non-sulfonated phenylmercury compounds.
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Reactivity: The presence of both mercury and the sulfonic acid group provides dual reactivity sites.
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Biological interactions: The compound may exhibit different biological activity patterns compared to simple inorganic mercury salts or other organomercury compounds.
Environmental Considerations
Environmental aspects of (4-sulfophenyl)mercury must be considered given the persistent nature of mercury compounds in ecosystems.
Environmental Fate
As an organomercury compound, (4-sulfophenyl)mercury likely follows similar environmental pathways as other mercury compounds:
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Potential transformation through various environmental processes, including photochemical reactions
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Possible microbial interactions leading to methylation or demethylation
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Adsorption to particulate matter in aquatic systems
Research on mercury isotope fractionation during environmental processes provides insights into how such compounds behave in natural systems .
Regulatory Status
Given its mercury content, (4-sulfophenyl)mercury likely falls under the regulatory frameworks governing mercury compounds, such as the Minamata Convention on Mercury, which lists mercury-added products for existing purposes .
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